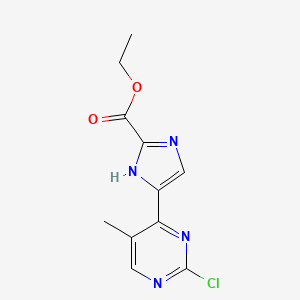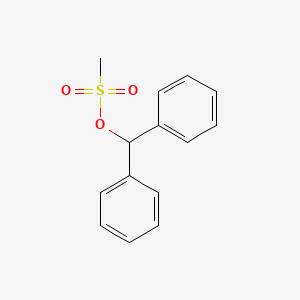![molecular formula C11H13N B12950006 2',3'-Dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12950006.png)
2',3'-Dihydrospiro[azetidine-3,1'-indene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dihydrospiro[azetidine-3,1’-indene] is a unique spirocyclic compound characterized by its azetidine and indene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often include photochemical activation, where the reactants are exposed to light to facilitate the cycloaddition process.
Industrial Production Methods
. These methods ensure the compound is produced with high purity and in sufficient quantities for research and application purposes.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dihydrospiro[azetidine-3,1’-indene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted azetidines, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2’,3’-Dihydrospiro[azetidine-3,1’-indene] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex spirocyclic structures.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mecanismo De Acción
The mechanism of action of 2’,3’-Dihydrospiro[azetidine-3,1’-indene] involves its interaction with molecular targets through its spirocyclic structure. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The indene moiety contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-oxospiro[azetidine-3,3’-indolines]
- 2,4-dioxospiro[azetidine-3,3’-indolines]
- 1-oxo-1,3-dihydrospiro[indene-2,3’-indolines]
Uniqueness
2’,3’-Dihydrospiro[azetidine-3,1’-indene] is unique due to its specific spirocyclic structure, which combines the azetidine and indene moieties. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H13N |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
spiro[1,2-dihydroindene-3,3'-azetidine] |
InChI |
InChI=1S/C11H13N/c1-2-4-10-9(3-1)5-6-11(10)7-12-8-11/h1-4,12H,5-8H2 |
Clave InChI |
IJDQUOHTJAVZMF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CNC2)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



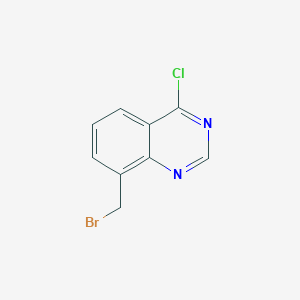

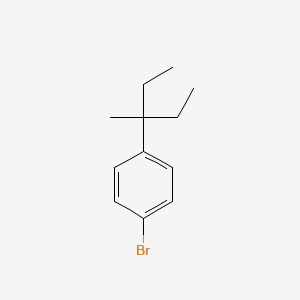
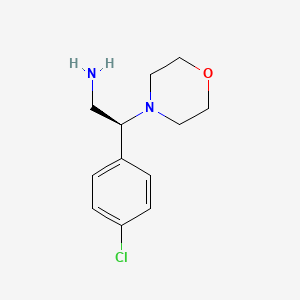



![3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12949976.png)
